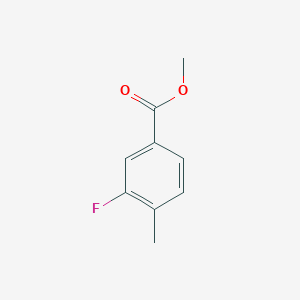

Methyl 3-fluoro-4-methylbenzoate

Description

Contextualization within Fluorinated Benzoate (B1203000) Esters Research

Fluorinated benzoate esters represent a class of organic compounds that have garnered considerable attention in medicinal chemistry and materials science. ontosight.ai The introduction of fluorine into a molecule can dramatically alter its physical, chemical, and biological properties. nih.gov This is often referred to as the "fluorine effect." In the context of benzoate esters, this can translate to enhanced metabolic stability, increased binding affinity to biological targets, and modified electronic properties. nih.gov

Significance in Contemporary Chemical Synthesis and Applications

Methyl 3-fluoro-4-methylbenzoate serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its ester functional group can be readily transformed into other functionalities, while the fluorinated and methylated aromatic ring provides a stable scaffold. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid, which is itself a valuable building block. prepchem.com

The applications of compounds derived from this compound are diverse. In the pharmaceutical industry, the presence of the fluoro- and methyl-substituted phenyl ring is a common motif in the design of new drug candidates. ontosight.ai The fluorine atom can improve a drug's metabolic profile by blocking sites susceptible to enzymatic degradation. nih.gov

A notable synthesis route to obtain the core structure of this compound starts from 2-fluoro-4-bromotoluene. Through a Grignard reaction with carbon dioxide, 3-fluoro-4-methyl-benzoic acid is formed. Subsequent esterification with ethanol (B145695) in the presence of sulfuric acid yields the corresponding ethyl ester, which can be readily converted to the methyl ester. prepchem.com

Overview of Current Research Gaps and Future Directions

Despite the progress made in understanding and utilizing fluorinated compounds, significant research gaps remain. nih.govmdpi.com One of the primary challenges is the development of more efficient and environmentally friendly methods for introducing fluorine into organic molecules. nih.gov While methods for the synthesis of compounds like this compound exist, they can sometimes involve harsh reagents or multiple steps.

Future research will likely focus on several key areas:

Novel Synthetic Methodologies: Developing new catalytic methods for the direct and selective fluorination of aromatic compounds would be a major advancement.

Exploration of Biological Activity: A thorough investigation into the biological activities of a wider range of derivatives of this compound could lead to the discovery of new therapeutic agents.

Advanced Materials: The unique electronic properties conferred by the fluorine atom make these compounds interesting candidates for the development of new liquid crystals, polymers, and other advanced materials.

Environmental Impact: As with all synthetic chemicals, understanding the environmental fate and potential toxicity of fluorinated compounds is crucial. nih.govmdpi.com Research into the biodegradability and potential for bioaccumulation of compounds like this compound and its derivatives is an important and growing area of concern. acs.org

Interactive Data Tables

Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| This compound | C9H9FO2 | 168.16 | 185147-19-1 |

| 3-Fluoro-4-methylbenzoic acid | C8H7FO2 | 154.14 | 350-28-7 bldpharm.com |

| Methyl benzoate | C8H8O2 | 136.15 | 93-58-3 wikipedia.org |

| Methyl 4-fluorobenzoate (B1226621) | C8H7FO2 | 154.14 | 403-33-8 nih.gov |

| Methyl 3-bromo-4-methylbenzoate | C9H9BrO2 | 229.07 | 208076-77-1 |

| Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | 233.04 | 239129-45-4 nih.gov |

Synthesis Starting Materials

| Compound Name | Molecular Formula | Role in Synthesis |

| 2-Fluoro-4-bromotoluene | C7H6BrF | Starting material prepchem.com |

| Magnesium | Mg | Reagent for Grignard reaction prepchem.com |

| Carbon dioxide | CO2 | Reagent for Grignard reaction prepchem.com |

| Methanol | CH4O | Reagent for esterification wikipedia.org |

| Sulfuric acid | H2SO4 | Catalyst for esterification prepchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFFOVQBMRBRCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597014 | |

| Record name | Methyl 3-fluoro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87808-48-8 | |

| Record name | Methyl 3-fluoro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy of methyl 3-fluoro-4-methylbenzoate provides distinct signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group attached to the benzene (B151609) ring. The chemical shifts (δ) are influenced by the electronic effects of the fluorine and ester substituents.

A representative ¹H NMR spectrum of a related compound, methyl 3-fluorobenzoate (B1230327), recorded in deuterated chloroform (B151607) (CDCl₃), shows signals at δ 7.83 (d, J = 7.6 Hz, 1H), 7.72 (d, J = 9.2 Hz, 1H), 7.45–7.34 (m, 1H), 7.28–7.19 (m, 1H), and 3.91 (s, 3H). rsc.org For methyl 4-methylbenzoate, the aromatic protons appear as doublets at δ 7.94 (J = 8.2 Hz, 2H) and 7.24 (J = 8.0 Hz, 2H), with the methyl ester singlet at δ 3.88 and the ring methyl singlet at δ 2.39. rsc.org

Interactive Data Table: ¹H NMR Data of Related Benzoate (B1203000) Esters

| Compound | Aromatic Protons (δ, ppm) | Methoxy (B1213986) Protons (δ, ppm) | Other Protons (δ, ppm) |

| Methyl 3-fluorobenzoate rsc.org | 7.83 (d), 7.72 (d), 7.45-7.34 (m), 7.28-7.19 (m) | 3.91 (s) | |

| Methyl 4-methylbenzoate rsc.org | 7.94 (d), 7.24 (d) | 3.88 (s) | 2.39 (s, CH₃) |

| Methyl benzoate hmdb.cahmdb.ca | 8.04 (m), 7.54 (m), 7.43 (m) | 3.91 (s) |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the fluorine atom and the carbonyl group.

For the related methyl 3-fluorobenzoate, the ¹³C NMR spectrum in CDCl₃ displays signals at δ 165.7, 164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.5, and 52.2. rsc.org In methyl 4-methylbenzoate, the carbon signals are observed at δ 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, and 21.5. rsc.org

Interactive Data Table: ¹³C NMR Data of Related Benzoate Esters

| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy Carbon (δ, ppm) | Other Carbons (δ, ppm) |

| Methyl 3-fluorobenzoate rsc.org | 165.7 | 164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.5 | 52.2 | |

| Methyl 4-methylbenzoate rsc.orgchemicalbook.com | 167.1 | 143.4, 129.5, 129.0, 127.3 | 51.8 | 21.5 (CH₃) |

| Methyl benzoate rsc.org | 166.7 | 132.6, 130.4, 129.4, 128.8, 128.1 | 51.7 |

¹⁹F NMR Spectroscopic Analysis in Related Fluorinated Benzoates

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for the analysis of fluorinated organic compounds. rsc.org The chemical shift of the fluorine atom is highly dependent on its electronic environment, making ¹⁹F NMR a powerful tool for structural elucidation and for monitoring chemical reactions involving fluorinated molecules. rsc.orgnih.gov The large chemical shift dispersion and the high sensitivity of the ¹⁹F nucleus provide detailed structural information. rsc.orgbiophysics.org In fluorinated benzoates, the position of the fluorine substituent on the aromatic ring significantly influences its ¹⁹F chemical shift. nih.gov This technique is also valuable for quantitative analysis of fluorinated compounds. nih.gov

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between atoms in a molecule.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring.

HMQC experiments correlate proton signals with the directly attached carbon atoms, aiding in the assignment of carbon resonances.

HMBC provides correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, including the connection of the methyl ester and the methyl group to the fluorinated benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight of 168.17 g/mol . cymitquimica.com

The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment ion at m/z 137, followed by the loss of a carbonyl group (-CO) to yield a fragment at m/z 109. Other characteristic fragments would arise from the fluorinated and methylated phenyl ring. Analysis of related compounds like methyl 4-fluorobenzoate (B1226621) shows a molecular ion at m/z 154. nih.gov

X-ray Crystallography for Solid-State Structure Determination (e.g., for 3-fluoro-4-methylbenzoic acid)

The crystal structure of 3-fluoro-4-methylbenzoic acid reveals a nearly planar molecular structure. researchgate.net In the solid state, pairs of molecules form dimers through O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.net This type of analysis provides precise geometric parameters and insight into the packing of molecules in the crystal lattice. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique utilized for the identification of functional groups within a molecule. youtube.com The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint that allows for the elucidation of a compound's molecular structure.

In the analysis of this compound, IR spectroscopy serves as a primary tool for confirming the presence of its key functional moieties: the ester group, the carbon-fluorine bond, and the substituted aromatic ring. The IR spectrum of a pure compound is often compared to a fingerprint, providing a definitive confirmation of its identity. youtube.com

The interpretation of the IR spectrum of this compound would focus on several key regions. The presence of the ester functional group is typically confirmed by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected in the range of 1725-1705 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group would produce strong bands in the 1300-1100 cm⁻¹ region.

The carbon-fluorine (C-F) stretching vibration is another important diagnostic peak. Aromatic fluorine compounds typically exhibit a strong absorption band in the 1250-1120 cm⁻¹ region. The presence of the methyl group and the aromatic ring is indicated by C-H stretching and bending vibrations. Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears between 3000 and 2850 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

The following interactive data table summarizes the expected characteristic IR absorption frequencies for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1725-1705 |

| Ester (C-O) | Stretch | 1300-1100 |

| Aromatic Fluorine (C-F) | Stretch | 1250-1120 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aromatic C=C | Stretch | 1600-1450 |

| Methyl (C-H) | Stretch | 3000-2850 |

Computational Chemistry and Theoretical Investigations of Methyl 3 Fluoro 4 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules like methyl 3-fluoro-4-methylbenzoate from first principles.

Electronic Structure and Molecular Orbitals

The electronic character of this compound is defined by the interplay of its constituent functional groups: the electron-withdrawing fluoro and ester groups, and the electron-donating methyl group, all attached to the aromatic benzene (B151609) ring. The fluorine atom, due to its high electronegativity, exerts a strong inductive electron-withdrawing effect (-I), while also participating in a weaker mesomeric electron-donating effect (+M) through its lone pairs. The methyl group is a classic electron-donating group (+I effect), and the methyl ester group is primarily electron-withdrawing (-M and -I effects).

The distribution of electron density and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the molecule's reactivity. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the methyl and fluoro substituents. The LUMO is anticipated to be centered on the benzene ring and the electron-withdrawing methyl ester group. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity.

Theoretical calculations for similar substituted methylbenzoate molecules provide insights into these electronic properties. For instance, DFT calculations on related compounds reveal the significant influence of substituents on the orbital energies. epstem.net

Table 1: Representative Frontier Orbital Energies (Calculated)

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.5 eV | Chemical stability and reactivity |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic esters.

Conformational Analysis and Energy Landscapes

The presence of the methyl ester group introduces conformational flexibility to this compound, primarily concerning the rotation around the single bond connecting the ester group to the benzene ring. This rotation gives rise to different conformers, which can have varying energies and populations at a given temperature. The two most significant planar conformers are typically referred to as cis and trans, based on the relative orientation of the carbonyl oxygen and the substituent at the adjacent ring position.

For this compound, the key rotational barrier is that of the C(aromatic)-C(carbonyl) bond. Computational studies on analogous 2-substituted fluoromethylbenzoates have shown that the trans conformer (where the C=O bond is directed away from the fluorine atom) is generally more stable. rsc.org Although the substitution pattern is different in this compound, similar principles of steric and electronic interactions would govern its conformational preferences. The energy landscape would likely show two main minima corresponding to the planar conformers, with a rotational barrier between them. The relative energies of these conformers can be calculated with high accuracy using quantum chemical methods.

Table 2: Calculated Relative Energies of Conformers for a Substituted Fluoromethylbenzoate Analog

| Conformer | Relative Energy (kJ/mol) | Predicted Population at 298 K |

|---|---|---|

| Trans | 0.0 | Dominant |

| Cis | > 5.0 | Minor |

Note: Data is inferred from studies on related fluorinated methylbenzoates and serves as a predictive model. rsc.org

Vibrational Frequency Analysis

Theoretical vibrational analysis is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. For this compound, the vibrational spectrum would be a composite of the modes from the benzene ring, the methyl ester group, the methyl group, and the C-F bond.

Studies on methyl benzoate (B1203000) have provided detailed assignments of its vibrational spectra using DFT methods like B3LYP. nih.gov These findings can be extended to this compound. The characteristic C=O stretching vibration of the ester group is expected to appear as a strong band in the IR spectrum around 1720-1730 cm⁻¹. The aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-F stretching vibration typically gives rise to a strong absorption in the 1100-1300 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the methyl groups would appear above 3000 cm⁻¹ and in the 2850-2960 cm⁻¹ region, respectively.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Methyl C-H Stretch | 2850 - 2960 | Medium |

| Carbonyl C=O Stretch | 1720 - 1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Note: These are predicted ranges based on data from methyl benzoate and general group frequencies. nih.govresearchgate.net

Molecular Dynamics Simulations

MD simulations of benzoic acid have been used to investigate its aggregation in various environments. rsc.orgunimi.it These studies show that benzoic acid molecules tend to form hydrogen-bonded dimers and larger aggregates, particularly in non-polar solvents. acs.org For this compound, which lacks the carboxylic acid proton, hydrogen bonding between solute molecules would not be the primary mode of self-association. Instead, intermolecular interactions would be dominated by dipole-dipole forces and van der Waals interactions, including π-π stacking of the benzene rings.

An MD simulation of this compound in a solvent like water or an organic solvent would reveal information about its solvation shell, its rotational and translational diffusion, and its tendency to aggregate. The simulations could also be used to explore its interactions with other molecules, such as biological macromolecules, providing a dynamic view of potential binding events. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) Studies (e.g., for substituted benzoic acids)

QSAR and QSMR studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or metabolic fate. These models are widely used in drug discovery and toxicology to predict the properties of new compounds. For substituted benzoic acids and their esters, QSAR models have been developed to predict various activities, including toxicity and enzyme inhibition.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its structure. Key descriptors used in QSAR models include:

Hydrophobicity: Often represented by the logarithm of the partition coefficient (logP), which describes the compound's distribution between an oily and an aqueous phase.

Electronic properties: Such as the Hammett constant (σ), which quantifies the electron-donating or -withdrawing ability of a substituent, and calculated parameters like HOMO and LUMO energies.

Steric parameters: Like molar refractivity or Taft's steric parameter (Es), which describe the size and shape of the molecule or its substituents.

For this compound, the fluoro and methyl substituents would significantly influence these descriptors. The fluorine atom increases hydrophobicity and is strongly electron-withdrawing. The methyl group also increases hydrophobicity but is electron-donating. QSAR studies on substituted benzoic acids have shown that such parameters are critical in predicting their toxicity to various organisms. sigmaaldrich.com For example, hydrophobicity and electronic parameters are often key predictors of antibacterial activity.

QSMR models operate on similar principles, aiming to predict how a compound will be metabolized. The electronic and steric properties of this compound would influence its interaction with metabolic enzymes like cytochromes P450, affecting its rate and pathways of metabolism.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of transition state structures, activation energies, and reaction pathways. While specific computational studies on the reaction mechanisms of this compound are not prominent in the literature, the general mechanisms of reactions involving this class of compounds, such as ester hydrolysis (saponification) or formation (esterification), are well-suited for computational investigation.

For example, the saponification of methyl benzoates, a reaction of significant industrial and academic interest, proceeds through a nucleophilic acyl substitution mechanism. Computational modeling could be used to map the potential energy surface of this reaction for this compound. This would involve:

Modeling the reactants (the ester and a hydroxide (B78521) ion).

Locating the tetrahedral intermediate formed by the attack of the hydroxide on the carbonyl carbon.

Identifying the transition state for the formation and breakdown of this intermediate.

Modeling the products (the carboxylate and methanol).

The calculated activation energies would provide a quantitative measure of the reaction rate. The presence of the electron-withdrawing fluorine atom would be expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially increasing the reaction rate compared to unsubstituted methyl benzoate. Conversely, the electron-donating methyl group might slightly decrease the rate. Computational modeling could precisely quantify these competing effects.

Applications in Medicinal Chemistry and Drug Discovery

Methyl 3-fluoro-4-methylbenzoate as a Synthetic Intermediate

The utility of this compound in medicinal chemistry is primarily centered on its function as a versatile synthetic intermediate. Its ester and acid functionalities, combined with the specific arrangement of the fluoro and methyl groups, allow for its incorporation into a wide array of complex molecular architectures.

Building Block for Active Pharmaceutical Ingredients (APIs)

This compound, and its corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid, are valuable starting materials in the multi-step synthesis of various active pharmaceutical ingredients (APIs). The structural motif of a 3-fluoro-4-methyl-substituted phenyl ring is found in a number of compounds investigated for therapeutic purposes. For instance, the acid precursor is utilized in the synthesis of HDAC6-selective inhibitors, which have shown potential in treating certain types of lymphoma. In one synthetic route, 3-fluoro-4-methylbenzoic acid is first protected as a tert-butyl ester, which then undergoes further transformations to yield the final inhibitor.

Precursor for Analogue Synthesis (e.g., imidazopyridine analogues)

The 3-fluoro-4-methylphenyl moiety, derivable from this compound, is a key component in the synthesis of various heterocyclic compounds designed as therapeutic agents. While direct evidence for its use in imidazopyridine synthesis is limited in publicly available literature, its application in the synthesis of related nitrogen-containing heterocyclic systems, such as imidazo[1,2-a]pyrimidines, has been documented. For example, 2-fluoro-4-isocyano-1-methylbenzene, a derivative of the core structure, is used to synthesize 2-p-tolyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine. This suggests the potential for this compound to serve as a precursor for a broader class of N-heterocyclic analogues with diverse biological activities.

Design and Synthesis of Derivatives with Targeted Biological Activities

The strategic incorporation of the 3-fluoro-4-methylbenzoyl group into larger molecules has led to the development of potent and selective modulators of various biological targets. The specific electronic and steric properties imparted by the fluoro and methyl substituents play a crucial role in the interaction of these derivatives with their respective protein targets.

Anticoccidial Agents

While direct synthesis from this compound is not explicitly detailed in available research, derivatives containing the 3-fluoro-4-methylphenyl structure have been investigated for their potential as anticoccidial agents. Structure-activity relationship (SAR) studies on related compounds have indicated that the presence of a fluorine atom can enhance binding affinity to biological targets. Furthermore, methyl substitutions on the phenyl ring have been shown to contribute to increased potency against certain pathogens. This suggests that the 3-fluoro-4-methylphenyl scaffold is a promising feature for the design of new anticoccidial drugs.

G Protein-Coupled Receptor Kinase 2 Inhibitors

The 3-fluoro-4-methylbenzoyl moiety has been successfully incorporated into inhibitors of G protein-coupled receptor kinase 2 (GRK2), a key regulator of cellular signaling pathways. Over-activity of GRK2 is implicated in cardiovascular diseases, making it an important therapeutic target. In a patent describing therapeutic compounds, 3-fluoro-4-methylbenzoic acid is used as a starting material to prepare specific inhibitors. The resulting molecules, containing the 3-fluoro-4-methylphenyl group, are designed to modulate the activity of G protein-coupled receptors. This highlights the importance of this chemical scaffold in developing treatments for diseases involving GRK2 dysregulation.

Furthermore, the acid chloride derived from 3-fluoro-4-methylbenzoic acid has been used in the synthesis of non-peptide agonists for the oxytocin (B344502) receptor, which is also a G protein-coupled receptor. This demonstrates the versatility of the 3-fluoro-4-methylbenzoyl group in targeting this important class of receptors.

Anticancer Agents

While direct studies on the anticancer activity of this compound are not extensively documented, its structural motifs are present in various classes of anticancer agents. For instance, quinazolines and benzofurans containing methyl groups have been investigated as potential antitumor compounds nih.govnih.gov. Specifically, 4-methyl quinazoline (B50416) derivatives have been synthesized and evaluated as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), two important targets in cancer therapy nih.gov. Similarly, derivatives of 3-methylbenzofuran (B1293835) have shown promise as anticancer agents against non-small cell lung cancer cell lines nih.gov.

The fluorine atom, a common feature in many modern anticancer drugs, can improve pharmacological properties by increasing metabolic stability and binding affinity acs.org. Given these precedents, this compound represents a promising, yet underexplored, scaffold for the development of novel anticancer therapeutics.

Antimicrobial and Antifungal Compounds (e.g., boron-containing heterocyclic derivatives)

Boron-containing heterocyclic compounds have emerged as a significant class of antimicrobial and antifungal agents. These compounds can form reversible covalent bonds with key enzymes in pathogens, leading to their inhibition mdpi.com. One notable example is the synthesis of benzoxaborole derivatives, which have shown activity against Mycobacterium tuberculosis mdpi.com.

A key precursor in the synthesis of some of these boron-containing heterocycles is methyl 4-bromo-3-methylbenzoate mdpi.com. This compound undergoes a Miyaura borylation reaction to replace the bromine atom with a boronic acid ester group, which is a crucial step in forming the benzoxaborole scaffold mdpi.com. Given the similar reactivity of aryl halides in such cross-coupling reactions, it is highly feasible that this compound could serve as a valuable precursor for the synthesis of novel fluorinated boron-containing heterocyclic compounds with potential antimicrobial and antifungal activities. The introduction of a fluorine atom could further enhance the biological activity and pharmacokinetic profile of these compounds.

| Starting Material | Reaction | Intermediate | Potential Application |

| Methyl 4-bromo-3-methylbenzoate | Miyaura Borylation | Arylboronic acid ester | Antimicrobial agents mdpi.com |

| This compound | Miyaura Borylation (Proposed) | Fluorinated arylboronic acid ester | Potential antimicrobial and antifungal agents |

PET Imaging Radioligands (e.g., for K+ channels)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. The development of specific radioligands is crucial for imaging biological targets like ion channels. The fluorine-18 (B77423) (¹⁸F) isotope is a commonly used positron emitter in PET radioligand synthesis due to its favorable decay properties.

A derivative of the 3-fluoro-4-methylpyridine (B1330668) core, which is structurally related to this compound, has been successfully developed as a PET radioligand. Specifically, [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) has been synthesized and evaluated as a potential PET tracer for imaging voltage-gated potassium (K⁺) channels in the brain. These channels are important targets in conditions like demyelination pharmacy180.com. Studies have shown that [¹⁸F]5Me3F4AP exhibits favorable properties for brain imaging, including high brain penetration and suitable kinetics pharmacy180.com. This highlights the utility of the 3-fluoro-4-methyl substitution pattern in designing molecules that can cross the blood-brain barrier and interact with specific central nervous system targets.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of derivatives of this compound is significantly influenced by the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies help in understanding how these modifications affect the interaction of the molecule with its biological target.

For benzoic acid derivatives, the lipophilicity and electronic properties of the substituents are key determinants of their activity. In the context of local anesthetics, for example, electron-withdrawing groups in the ortho or para positions can increase activity nih.gov. The fluorine atom at the 3-position in this compound is electron-withdrawing and can influence the acidity of the corresponding benzoic acid, which can be critical for its biological activity. The methyl group at the 4-position, being electron-donating, can also modulate the electronic properties and lipophilicity of the molecule.

Prodrug Design and Metabolism Considerations

Metabolic Pathways of Related Benzoates

The metabolic fate of benzoate (B1203000) derivatives is a critical aspect of their development as therapeutic agents. Benzoic acid and its derivatives can undergo various metabolic transformations in biological systems. In microorganisms, for instance, benzoate can be metabolized through a CoA-dependent β-oxidative pathway nih.gov. Studies on the anaerobic bacterium Syntrophus aciditrophicus have shown that it can metabolize hydroxylated and fluorinated benzoates. For example, 3-fluorobenzoate (B1230327) can be reductively dehalogenated to benzoate mdpi.com.

In humans, benzoic acid is primarily metabolized in the liver by conjugation with glycine (B1666218) to form hippuric acid, which is then excreted in the urine. The ester group in this compound makes it a potential prodrug. A prodrug is an inactive compound that is converted into an active drug in the body through metabolic processes. The ester can be hydrolyzed by esterase enzymes to release the active carboxylic acid, 3-fluoro-4-methylbenzoic acid. This strategy has been explored for other benzoic acid derivatives to improve their absorption and bioavailability nih.gov. For instance, ester prodrugs of benzoic acid derivatives have been investigated for the treatment of tuberculosis, where the ester facilitates entry into the mycobacterial cells before being hydrolyzed to the active acid nih.gov.

Impact of Fluorine Substitution on Metabolic Stability

The introduction of fluorine into a molecule is a widely used strategy in medicinal chemistry to enhance its metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly cytochrome P450 oxidases acs.org.

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems for Synthesis

The efficient synthesis of specifically substituted aromatic compounds like Methyl 3-fluoro-4-methylbenzoate is a cornerstone of chemical manufacturing. Research is moving beyond traditional multi-step procedures toward more elegant and efficient catalytic solutions. A major focus is on late-stage functionalization (LSF), which involves introducing key functional groups, such as fluorine, into a complex molecule at a late step in the synthesis. nih.govnih.gov This approach is highly valuable for creating analogues for drug discovery without having to redesign the entire synthetic route.

Future synthesis of this compound is likely to rely on transition-metal-catalyzed C-H activation. nih.gov This strategy allows for the direct conversion of a carbon-hydrogen bond on the aromatic ring to a carbon-fluorine bond, representing the most direct route for fluorine incorporation. nih.gov Palladium-based catalysts, for instance, have been used for the fluorination of aryl trifluoroborates and are effective for a wide range of substrates, including those with ester groups. nih.gov Another promising area is the use of copper-based catalysts, which can perform C-H fluorination using abundant fluoride (B91410) sources through the generation of a highly reactive high-valent copper-fluoride intermediate. nih.gov

Below is a comparison of emerging catalytic strategies applicable to the synthesis of this compound:

| Catalytic Strategy | Catalyst System | Key Advantages | Potential Challenges |

| Palladium-Catalyzed C-H Fluorination | Palladium complexes with specialized ligands | High functional group tolerance (esters, ketones, etc.). Applicable to readily available starting materials. nih.govmpg.de | Can sometimes result in a mixture of isomers that are difficult to separate. acs.org |

| Silver-Catalyzed Fluorination | Silver(I) catalysts (e.g., AgF) | Exceptionally effective for complex molecules and tolerates a wide variety of functional groups. nih.gov | Often requires the use of toxic aryl stannane (B1208499) starting materials. nih.govacs.org |

| Copper-Catalyzed C-H Fluorination | Copper complexes, often enabled by electrochemistry | Uses abundant fluoride (F⁻) sources. Can achieve unusual selectivity for specific C-H bonds. nih.gov | Newer methodology still under development for broad substrate scope. |

| Visible-Light Photocatalysis | Organocatalysts (e.g., chiral iminium ions) | Enables direct C-H functionalization of toluene (B28343) derivatives under mild conditions. acs.org | Primarily demonstrated for C-C bond formation; application to C-F bond formation is an area of active research. |

These advanced catalytic methods promise more sustainable, efficient, and versatile routes to this compound and a diverse library of its derivatives.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

To optimize the novel catalytic syntheses described above, researchers are increasingly turning to Process Analytical Technology (PAT). PAT is a system for designing, analyzing, and controlling manufacturing processes by measuring critical parameters in real-time. mt.comnews-medical.net This approach ensures that quality is built into the process from the start, rather than being tested for at the end. mt.com For a compound like this compound, PAT can provide a deep understanding of reaction kinetics, intermediate formation, and impurity profiles as they happen.

Spectroscopy-based PAT tools are particularly powerful for monitoring the synthesis in real-time (in situ). pharmoutsourcing.com Immersible probes connected to spectrometers can be placed directly into the reaction vessel, providing a continuous stream of data without the need for manual sampling. pharmoutsourcing.comglobalresearchonline.net This is a significant advantage over traditional, offline chromatographic techniques which are time-consuming and cannot be used to study unstable intermediates. pharmoutsourcing.com

Key spectroscopic techniques for future applications include:

FTIR (Fourier-Transform Infrared) Spectroscopy : An excellent tool for tracking the concentration of key functional groups. For the synthesis of this compound, it could monitor the disappearance of a starting material's functional group and the appearance of the ester carbonyl and C-F bond.

Raman Spectroscopy : A complementary technique to FTIR. Raman spectra often have sharper peaks with less overlap, which can be advantageous in complex reaction mixtures. pharmoutsourcing.com However, fluorescence from the sample can sometimes interfere with the signal. pharmoutsourcing.com

The implementation of these techniques provides numerous benefits, including reduced process cycle times, minimized waste, and a more robust and well-understood manufacturing process. mt.comnews-medical.net

| Technique | Principle | Advantages for Synthesis Monitoring | Limitations |

| In-situ FTIR | Measures absorption of infrared light due to molecular vibrations. | Provides real-time concentration data of reactants, products, and intermediates. Broadly applicable. pharmoutsourcing.com | Spectra can have broad, overlapping peaks. Water can be a strong interferent. pharmoutsourcing.com |

| In-situ Raman | Measures inelastic scattering of laser light due to molecular vibrations. | Generates sharp, well-resolved peaks. Not sensitive to water, making it ideal for aqueous reactions. pharmoutsourcing.com | Can be hindered by fluorescence from the sample or impurities. pharmoutsourcing.com |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, making it powerful for identifying unknown intermediates and byproducts. | Lower sensitivity and higher equipment cost compared to FTIR and Raman. |

Machine Learning and AI in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and synthesis of new molecules. siliconangle.com For a compound like this compound, these technologies offer powerful tools for both designing novel derivatives with desired properties and for planning their synthesis.

| AI Application | Key Technologies | Function | Impact on Research |

| Compound Design | Generative AI, Deep Learning, QSAR Models | Designs novel molecules with optimized properties (e.g., target binding, low toxicity). patsnap.comelsevier.com | Accelerates the identification of promising new drug candidates based on the core structure. |

| Synthesis Prediction | Transformer Models, Graph Neural Networks (GNNs) | Predicts viable and efficient retrosynthetic routes for a target molecule. chemcopilot.comdigitellinc.com | Reduces the time and cost of synthesis by suggesting optimal and novel reaction pathways. elsevier.com |

| Reaction Outcome Prediction | Graph Transformer Neural Networks (GTNN) | Predicts the yield, regioselectivity, and success of a chemical reaction for a given substrate. digitellinc.com | Streamlines the optimization of reaction conditions and selection of suitable starting materials. |

Bio-conjugation and Prodrug Strategies

The structure of this compound makes it an interesting candidate for two important strategies in medicinal chemistry: bioconjugation and prodrug design.

Bioconjugation is the process of linking a molecule to a larger biomolecule, such as a protein or nucleic acid. rootsanalysis.com A small, fluorinated molecule can act as a hapten —a substance that can elicit a specific immune response (i.e., generate antibodies) when attached to a larger carrier protein. nih.govmdpi.com By conjugating a derivative of this compound to a carrier, highly specific antibodies could be developed. These antibodies could be used to create sensitive immunoassays for detecting the compound or its metabolites, or for mapping biological interactions. eurekaselect.com The fluorine atom can be particularly important in this context, as its inclusion in a hapten has been shown to enhance the immune response and recognition. mdpi.com

A prodrug is an inactive or less active version of a drug that is converted into its active form in the body. mdpi.com This strategy is often used to improve properties like solubility, stability, or oral bioavailability. nih.gov this compound is a methyl ester. Ester-based prodrugs are one of the most common and successful types, as the human body is rich in esterase enzymes that can cleave the ester bond to release the active drug—in this case, 3-fluoro-4-methylbenzoic acid. nih.govnih.gov This approach could be used to:

Mask the polar carboxylic acid group, increasing the molecule's lipophilicity and ability to cross cell membranes. researchgate.net

Improve the formulation of a drug for sustained release, for example, in long-acting injectable systems. nih.gov

Exploration of New Biological Targets and Therapeutic Areas

While the specific biological activity of this compound is not extensively documented, the structural class of fluorinated benzoic acids is of significant interest in drug discovery. ontosight.ai The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability. ontosight.ai

A particularly relevant area of research is in cancer therapy. A recent study focused on developing 2,5-substituted benzoic acid derivatives as dual inhibitors of Mcl-1 and Bfl-1. nih.gov These are anti-apoptotic proteins from the Bcl-2 family that are overexpressed in many cancers, allowing tumor cells to evade cell death. A compound that can inhibit both proteins could be an effective treatment for cancers that depend on them for survival. The research demonstrated that a scaffold of substituted benzoic acid could be optimized to bind potently and selectively to these targets. nih.gov The core structure of 3-fluoro-4-methylbenzoic acid (the parent acid of the title compound) is an isomer of this class and represents a promising starting point for designing new Mcl-1/Bfl-1 inhibitors.

Furthermore, machine learning studies have identified fluorine substituents as a common feature in small molecules with potential antischistosomal activity, suggesting another possible therapeutic avenue for investigation. acs.org Given the versatility of the fluorinated benzoic acid scaffold, future research will likely uncover a range of new biological targets and therapeutic applications for derivatives of this compound. ontosight.ai

Q & A

Q. What are the established synthetic routes for Methyl 3-fluoro-4-methylbenzoate, and how can its purity be validated experimentally?

- Methodological Answer : this compound is typically synthesized via esterification of 3-fluoro-4-methylbenzoic acid using methanol under acidic catalysis. A published procedure involves bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to yield Methyl 4-(bromomethyl)-3-fluorobenzoate .

- Purification : Flash chromatography (0–10% EtOAc/hexanes) is effective for isolating the product, with purity confirmed by H and C NMR spectroscopy .

- Key Spectral Data :

- H NMR (400 MHz, CDCl): δ 7.81 (d, J = 7.9 Hz, 1H), 7.73 (d, J = 10.2 Hz, 1H), 7.47 (t, J = 7.6 Hz, 1H), 4.52 (s, 2H), 3.93 (s, 3H) .

- C NMR (100 MHz, CDCl): δ 165.5 (d, J = 2.9 Hz), 160.2 (d, J = 249 Hz), 132.5 (d, J = 7.7 Hz), 131.2 (d, J = 3.0 Hz), 130.1 (d, J = 14.7 Hz), 125.6 (d, J = 3.6 Hz), 116.9 (d, J = 23 Hz), 52.5, 24.5 (d, J = 4.2 Hz) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry and detecting fluorine coupling effects. The fluorine atom induces distinct splitting patterns (e.g., H NMR doublets at δ 7.73 and 7.81 with J = 10.2 Hz and 7.9 Hz, respectively) .

- Mass Spectrometry : ESI-LRMS ([M + H] at m/z 247.0) confirms molecular weight .

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS can assess purity, particularly when monitoring bromination byproducts .

Advanced Research Questions

Q. How can bromination regioselectivity at the methyl group of this compound be optimized for high-yield synthesis of derivatives?

- Methodological Answer :

- Radical Initiation : Use NBS with AIBN in CCl under reflux to selectively brominate the benzylic methyl group. The electron-withdrawing fluorine meta to the methyl group directs radical stability, favoring substitution at the methyl position .

- Kinetic Monitoring : Track reaction progress via TLC (hexanes/EtOAc) and adjust reaction time to minimize di-brominated byproducts.

- Computational Validation : DFT calculations (e.g., Gaussian 09) can model radical intermediates to predict regioselectivity trends .

Q. What strategies address discrepancies in reported reaction yields or spectral data for this compound derivatives?

- Methodological Answer :

- Data Cross-Validation : Compare experimental H NMR shifts with simulated spectra (e.g., using ACD/Labs or MestReNova) to resolve ambiguities in coupling constants or integration ratios.

- Reaction Reproducibility : Standardize solvent purity (e.g., anhydrous CCl) and initiator concentrations (AIBN at 1 mol%) to mitigate batch-to-batch variability .

- Controlled Experiments : Perform parallel reactions under inert (N) vs. aerobic conditions to assess oxygen sensitivity, which may alter radical pathways .

Q. How can this compound serve as a building block for designing bioactive molecules, such as HDAC inhibitors?

- Methodological Answer :

- Medicinal Chemistry Applications : The brominated derivative (Methyl 4-(bromomethyl)-3-fluorobenzoate) is a key intermediate for synthesizing bicyclic-capped histone deacetylase 6 (HDAC6) inhibitors. Substitution with amine-bearing moieties (e.g., piperazine) enables structure-activity relationship (SAR) studies .

- Biological Assay Design : Use in vitro HDAC6 inhibition assays (IC determination) with HeLa cell lysates to evaluate potency. Pair with molecular docking (AutoDock Vina) to predict binding interactions .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition-state geometries (e.g., using B3LYP/6-31G*) to model SN2 displacement of bromine in Methyl 4-(bromomethyl)-3-fluorobenzoate .

- Hammett σ Constants : The fluorine substituent’s σ value (-0.34) predicts electron-withdrawing effects, guiding predictions of reaction rates in Suzuki-Miyaura couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.